molecular formula C8H9NO2S B2426452 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 87254-66-8

7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B2426452
CAS No.: 87254-66-8
M. Wt: 183.23
InChI Key: KIEQGEBGYOOELD-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound with a unique structure that has garnered significant interest in various fields of scientific research. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves the oxidation of benzothiophene derivatives. One common method includes the reaction of benzothiophene with hydrogen peroxide in the presence of a catalyst to form the 1,1-dioxide derivative. The amino group can be introduced through subsequent reactions involving nitration and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzothiophene derivatives.

Scientific Research Applications

7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to the presence of the amino group, which enhances its reactivity and potential biological activity. This functional group allows for further derivatization and modification, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-7-3-1-2-6-4-5-12(10,11)8(6)7/h1-3H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEQGEBGYOOELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87254-66-8
Record name 7-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Nitrobenzo[b]thiophene-1,1-dioxide (19 g, Example 17) was hydrogenated in 200 ml of ethyl acetate over 1.0 g of 10% palladium-on-charcoal catalyst at 500 pounds-per-square-inch of pressure and 100° C. until no more hydrogen gas was absorbed. The mixture was filtered through celite, and the filtrate was concentrated in vacuo. The solid residue was recrystallized from 1-chlorobutane to yield 13.2 g of the title compound; m.p. 117°-119° C.
Name
7-Nitrobenzo[b]thiophene-1,1-dioxide
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

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